molecular formula C10H13N B022060 4-(1-Penten-3-yl)pyridine CAS No. 100190-74-7

4-(1-Penten-3-yl)pyridine

Cat. No. B022060
M. Wt: 147.22 g/mol
InChI Key: KSHXKHLVWCSOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Penten-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and has a unique chemical structure that makes it an interesting subject of study.

Mechanism Of Action

The mechanism of action of 4-(1-Penten-3-yl)pyridine is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. It may also interact with cell membranes and alter their properties, leading to changes in cellular function.

Biochemical And Physiological Effects

Studies have shown that 4-(1-Penten-3-yl)pyridine has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not well understood.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-(1-Penten-3-yl)pyridine in lab experiments is its unique chemical structure, which makes it an interesting subject of study. It is also relatively easy to synthesize, which makes it a convenient compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(1-Penten-3-yl)pyridine. One of the major areas of research is its potential use as an anti-inflammatory agent and as a treatment for cancer. Further studies are needed to understand the mechanism of action of this compound and to optimize its therapeutic potential. Other future directions include its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.

Synthesis Methods

The synthesis of 4-(1-Penten-3-yl)pyridine involves the condensation reaction between 3-penten-1-ol and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate or zinc chloride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

4-(1-Penten-3-yl)pyridine has been extensively studied for its potential applications in various fields of science. One of the major research areas is its application in the field of medicinal chemistry. Studies have shown that this compound has the potential to act as an anti-inflammatory agent and can also inhibit the growth of cancer cells. It has also been studied for its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.

properties

CAS RN

100190-74-7

Product Name

4-(1-Penten-3-yl)pyridine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-pent-1-en-3-ylpyridine

InChI

InChI=1S/C10H13N/c1-3-9(4-2)10-5-7-11-8-6-10/h3,5-9H,1,4H2,2H3

InChI Key

KSHXKHLVWCSOJZ-UHFFFAOYSA-N

SMILES

CCC(C=C)C1=CC=NC=C1

Canonical SMILES

CCC(C=C)C1=CC=NC=C1

synonyms

Pyridine, 4-(1-ethyl-2-propenyl)- (9CI)

Origin of Product

United States

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